molecular formula C19H20N2OS2 B2544973 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide CAS No. 307510-65-2

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide

Cat. No.: B2544973
CAS No.: 307510-65-2
M. Wt: 356.5
InChI Key: UFSKSILNILVPKX-UHFFFAOYSA-N
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Description

N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide is a heterocyclic compound featuring a benzothiazole moiety fused to a tetrahydrobenzothiophene core, with a 2-methylpropanamide substituent. Benzothiazole derivatives are recognized for their diverse pharmacological and material science applications, including kinase inhibition and fluorescence properties.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS2/c1-11(2)17(22)21-19-16(12-7-3-5-9-14(12)23-19)18-20-13-8-4-6-10-15(13)24-18/h4,6,8,10-11H,3,5,7,9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSKSILNILVPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C2=C(S1)CCCC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide involves several steps. One common method includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth . In cancer cells, the compound may induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and functional attributes of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide with analogous compounds.

Compound Core Structure Functional Groups Applications Structural Analysis Methods
This compound Benzothiazole + tetrahydrobenzothiophene Amide, methylpropanamide Kinase inhibition, ligand design (hypothetical) X-ray crystallography , NMR, IR (inferred)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide Hydroxyalkyl, methylbenzamide Metal-catalyzed C–H functionalization X-ray diffraction, GC-MS, elemental analysis
2-Aminobenzothiazole derivatives Benzothiazole Amine, variable substituents Anticancer, antimicrobial agents Spectroscopic methods, molecular docking

Key Observations:

Core Structure Differences :

  • The target compound’s fused benzothiazole-tetrahydrobenzothiophene system provides rigidity and π-conjugation, enhancing binding affinity in enzyme pockets compared to simpler benzamides (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) .
  • The tetrahydrobenzothiophene moiety may improve solubility relative to fully aromatic analogs, a critical factor in bioavailability.

Functional Group Impact :

  • The 2-methylpropanamide group in the target compound likely acts as a hydrogen-bond acceptor, akin to the hydroxyalkyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide . However, the bulkier methylpropanamide may reduce metabolic instability.

Synthesis and Characterization :

  • While the synthesis route for the target compound is unspecified, analogous benzothiazole derivatives are typically synthesized via cyclization reactions or palladium-catalyzed couplings. Structural confirmation would rely on X-ray crystallography (e.g., SHELXL ) and NMR, as demonstrated for related compounds .

Therapeutic Potential: Benzothiazoles are established kinase inhibitors, but the tetrahydrobenzothiophene fusion in the target compound could modulate selectivity. For example, 2-aminobenzothiazoles show anticancer activity via topoisomerase inhibition, suggesting a possible mechanism for the target molecule.

Research Findings and Methodological Insights

  • Structural Analysis : The use of SHELX and OLEX2 for small-molecule refinement is critical for resolving complex heterocycles like the target compound. These tools enable precise determination of bond angles and torsional strain, which influence reactivity and binding.
  • Comparative Reactivity : The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide facilitates metal-catalyzed reactions, whereas the target compound’s benzothiazole core may favor electrophilic substitution or coordination to transition metals.

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name: this compound
  • Molecular Formula: C22H23N3OS
  • Molecular Weight: 365.51 g/mol

The primary biological activity of this compound is attributed to its interaction with various molecular targets. Notably:

  • Antimicrobial Activity : The compound exhibits potent activity against Mycobacterium tuberculosis, inhibiting its growth through biochemical pathways that disrupt cellular functions. The nitro group in the structure enhances its antibacterial properties significantly.
  • Antitumor Activity : Research indicates that benzothiazole derivatives, including this compound, possess antitumor properties. They have shown effectiveness in inhibiting cell proliferation in various cancer cell lines through mechanisms that may involve DNA binding and disruption of cell cycle progression .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (μM)Reference
AntimicrobialMycobacterium tuberculosis5.0
AntitumorHCC827 (lung cancer)6.26
AntitumorNCI-H358 (lung cancer)6.48

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various benzothiazole derivatives, this compound was found to be particularly effective against Mycobacterium tuberculosis. The study utilized broth microdilution methods to determine the minimum inhibitory concentration (MIC), confirming its potential as a lead compound for developing new anti-tubercular agents .

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor properties of this compound in vitro against several cancer cell lines. Results indicated that the compound effectively inhibited cell proliferation at low concentrations. The mechanism was linked to its ability to bind to DNA and interfere with critical cellular processes necessary for tumor growth .

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